チオ-NAD

説明

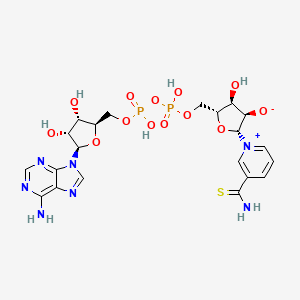

Thio-NAD, also known as thio-nicotinamide adenine dinucleotide, is a naturally occurring coenzyme found in all living cells. It is a crucial component of the electron transport chain, responsible for the generation of energy and other metabolic processes. Thio-NAD is a derivative of the coenzyme NAD+ and is an important coenzyme for the metabolism of carbohydrates, proteins, and lipids. It is also involved in the regulation of gene expression and cell signaling.

科学的研究の応用

代謝性疾患研究

チオ-NADは、代謝性疾患の研究に使用されます。これは、グルコース、脂質、およびエネルギー代謝の調節に重要な役割を果たす胆汁酸の検出において重要な役割を果たします。 This compoundを使用する検出技術に基づいた胆汁酸の代謝プロファイリングにより、そのタイプと含有量を正確に監視することができ、これは病気の予防、診断、および治療に不可欠です .

がん治療

がん研究では、this compoundは細胞質NADPHプールを抑制するために使用されており、これは酸化ストレスを増大させ、化学療法と相乗的に作用します。 このアプローチは、this compoundが化学療法薬によって生成される活性酸素種を強化し、相乗的な細胞死をもたらす、抗がん戦略として検討されています .

酵素活性モニタリング

This compoundは、さまざまな生化学アッセイにおける酵素活性を監視するために使用されます。 たとえば、それは酵素反応系で使用されており、肝機能に関与する酵素プロセスを理解するために不可欠な、生成物this compoundの吸光度の変化を測定することにより、血清総胆汁酸を定量化するために使用されてきました .

創薬

研究者は、新しい薬物の開発にthis compoundを利用しています。それは、NAD±依存性酵素と潜在的な薬物分子の間の相互作用を研究するプローブとして機能します。 これは、治療薬となり得る酵素阻害剤の設計において特に重要です .

生化学分析

This compoundは、さまざまな種類の胆汁酸の正確な分離と定量化に役立つ、液体クロマトグラフィー質量分析(LC-MS)などの生化学分析技術に不可欠です。 これらの分析は、さまざまな疾患に関与する生化学経路を理解するために不可欠です .

抗原検出

免疫学的研究では、this compoundは抗原検出の感度を高めるために使用されてきました。 たとえば、それはELISAテストで、加熱によって分泌された微量のタンパク質を測定することにより結核を診断するために適用されており、診断精度を高める可能性を示しています .

レドックス状態調節

This compoundは、細胞のレドックス状態を調節する役割について研究されています。それは、活性酸素種(ROS)の中和に関与しており、これは急速に増殖するがん細胞における重要な機能です。 このプロセスを理解することで、さまざまな疾患におけるROSレベルを制御するための戦略を開発することができます .

薬理学的研究

薬理学的ツールとして、this compoundは、がん細胞における細胞毒性に寄与するNAD+キナーゼによるNADレベルの調節を調査するために使用されます。 この研究は、がん細胞の代謝的要件に関する洞察を提供し、新しい治療標的の発見につながる可能性があります .

作用機序

Target of Action

Thio-Nicotinamide Adenine Dinucleotide, also known as Thio-NAD, primarily targets enzymes that consume Nicotinamide Adenine Dinucleotide (NAD+). The use of Thio-NAD instead of NAD+ as a substrate for these enzymes is advantageous since the reduced form of Thio-NAD exhibits a substantial increase in absorbance at 405 nM . One of the key functions of Thio-NAD is its role in maintaining cellular energy levels. Thio-NAD serves as a coenzyme for the enzyme Nicotinamide Adenine Dinucleotide Phosphate (NADP) reductase, which is involved in the production of Adenosine Triphosphate (ATP), the primary energy currency of the cell .

Mode of Action

The mechanism of action of Thio-NAD involves its conversion to NAD+ within cells. Once inside the cell, Thio-NAD is broken down into NAD+ and a sulfur-containing compound. This process replenishes cellular NAD+ levels, allowing for increased activity of NAD±dependent enzymes and sirtuins . The sulfur atom in Thio-NAD increases the electron density in the molecule, making it more reactive than NAD. This increased reactivity enhances the ability of Thio-NAD to participate in redox reactions and serve as a cofactor for a variety of enzymes involved in cellular metabolism .

Biochemical Pathways

Thio-NAD plays a crucial role in redox reactions, which involve the transfer of electrons between molecules. It is involved in various energy production processes, such as the Krebs cycle, fatty acid oxidation, glycolysis, and serine biosynthesis . By facilitating the transfer of electrons during oxidative phosphorylation, Thio-NAD helps generate ATP, which is essential for various cellular processes, including muscle contraction, nerve transmission, and protein synthesis .

Pharmacokinetics

It is known that the bioavailability and stability of thio-nad can be influenced by various factors, including the method of administration and the presence of other substances in the body .

Result of Action

The unique properties of Thio-NAD make it a promising molecule for therapeutic interventions in various diseases. Research has shown that Thio-NAD supplementation can enhance cellular energy production, improve metabolic function, and protect cells from oxidative damage .

Action Environment

The action, efficacy, and stability of Thio-NAD can be influenced by various environmental factors. For instance, the presence of other substances in the body, the pH of the environment, and the temperature can all affect the activity of Thio-NAD

将来の方向性

生化学分析

Biochemical Properties

Thio-NAD plays a crucial role in biochemical reactions, particularly in redox reactions where it acts as an electron carrier. It interacts with various enzymes, proteins, and other biomolecules. For instance, thio-NAD is involved in the activity of soluble pyridine nucleotide transhydrogenase from Escherichia coli, where it serves as a substrate for hydride transfer reactions . The enzyme catalyzes the reversible transfer of hydride ions between NAD(H) and NADP(H), maintaining the redox balance within the cell. Thio-NAD’s interaction with this enzyme highlights its importance in cellular redox homeostasis.

Cellular Effects

Thio-NAD influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that thio-NAD can affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, thio-NAD’s role in redox reactions can impact the cellular redox state, influencing processes such as oxidative stress response and apoptosis.

Molecular Mechanism

At the molecular level, thio-NAD exerts its effects through binding interactions with specific biomolecules. For example, it binds to the active site of soluble pyridine nucleotide transhydrogenase, facilitating the transfer of hydride ions . This binding interaction is crucial for the enzyme’s catalytic activity. Thio-NAD can also act as an inhibitor or activator of other enzymes, depending on the context of the reaction and the specific enzyme involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thio-NAD can change over time. Its stability and degradation are important factors to consider. Thio-NAD is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that thio-NAD can maintain its activity for extended periods, although its efficacy may decrease over time due to potential degradation .

Dosage Effects in Animal Models

The effects of thio-NAD can vary with different dosages in animal models. At lower doses, thio-NAD may enhance certain metabolic processes without causing adverse effects. At higher doses, it may exhibit toxic effects or disrupt normal cellular functions. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

Thio-NAD is involved in several metabolic pathways, particularly those related to redox reactions. It interacts with enzymes such as soluble pyridine nucleotide transhydrogenase, which plays a role in maintaining the balance between NAD(H) and NADP(H) within the cell . Thio-NAD’s involvement in these pathways can influence metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, thio-NAD is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of thio-NAD across cellular membranes, ensuring its availability for biochemical reactions. The distribution of thio-NAD within cells can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

Thio-NAD’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its localization can impact its activity and function, as it may interact with different biomolecules depending on its location within the cell. Understanding the subcellular distribution of thio-NAD is crucial for elucidating its role in cellular processes .

特性

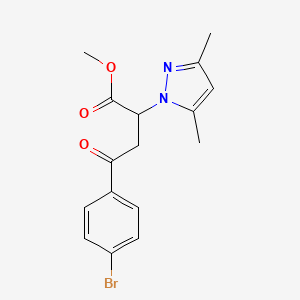

| { "Design of the Synthesis Pathway": "Thio-NAD can be synthesized by introducing a thiol group to the nicotinamide ring of NAD. This can be achieved by using a thiolating agent such as 2-mercaptoethanol or 2-mercaptoethylamine.", "Starting Materials": [ "Nicotinamide adenine dinucleotide (NAD)", "2-mercaptoethanol or 2-mercaptoethylamine", "Deionized water", "Buffer solution" ], "Reaction": [ "Dissolve NAD in buffer solution to obtain a concentration of 10 mM", "Add 2-mercaptoethanol or 2-mercaptoethylamine to the NAD solution in a 1:1 molar ratio", "Adjust the pH of the solution to 7.5 using NaOH or HCl", "Incubate the reaction mixture at 37°C for 2 hours", "Purify the product using HPLC or other suitable method", "Confirm the structure of Thio-NAD using NMR spectroscopy or other analytical techniques" ] } | |

| 4090-29-3 | |

分子式 |

C21H27N7O13P2S |

分子量 |

679.5 g/mol |

IUPAC名 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H27N7O13P2S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(40-21)6-38-43(35,36)41-42(33,34)37-5-10-13(29)15(31)20(39-10)27-3-1-2-9(4-27)18(23)44/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,44)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |

InChIキー |

UQYPZLRUJKCREN-NNYOXOHSSA-N |

異性体SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=S)N |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=S)N |

正規SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=S)N |

同義語 |

thio-NAD thionicotinamide adenine dinucleotide TNAD(+) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Thio-NAD is structurally similar to NAD+ but contains a sulfur atom replacing the oxygen atom in the carboxyamide group of the nicotinamide ring. This seemingly small modification can significantly impact its binding affinity and reactivity with various enzymes. [, ]

A: The sulfur substitution can alter the twist of the 3-carbothiamide group relative to the pyridine ring, affecting its interaction with enzymes. While Thio-NADP+ remains a good substrate for some enzymes like transhydrogenase, Thio-NAD+ often displays weaker binding and slower reaction rates compared to NAD+. This suggests that the sulfur atom might hinder conformational changes necessary for optimal substrate binding and catalysis. [, ]

A: Studies with transhydrogenase, an enzyme coupling NADH oxidation to NADP+ reduction, revealed that while Thio-NADP(H) acts as a good analogue for NADP(H), Thio-NAD(H) poorly mimics NAD(H). This difference stems from the altered conformational changes induced by Thio-NAD(H) impacting the hydride transfer process. []

ANone: The molecular formula of Thio-NAD+ is C21H27N7O13P2S, and its molecular weight is 663.49 g/mol.

A: Thio-NADH exhibits a distinct absorption maximum at 400 nm, making it easily distinguishable from NADH, which absorbs at 340 nm. This spectral shift allows for direct measurement of Thio-NADH accumulation in enzymatic assays. [, , , ]

A: Research suggests Thio-NAD demonstrates good stability in various buffer systems and temperatures, making it suitable for a wide range of biochemical and enzymatic assays. [, ]

A: Due to its distinct spectral properties and compatibility with various enzymes, Thio-NAD has found applications in developing highly sensitive enzymatic assays for detecting low concentrations of various analytes like proteins, cholesterol, and mevalonic acid. [, , , ]

A: Thio-NAD has been successfully employed in enzymatic assays utilizing enzymes like 3α-hydroxysteroid dehydrogenase (3α-HSD), glucose dehydrogenase, carnitine dehydrogenase, and hydroxybutyrate dehydrogenase. [, , , , ]

A: Thio-NAD's utility in ultrasensitive assays stems from its ability to participate in enzyme cycling reactions. In these reactions, a target analyte triggers a cascade where Thio-NAD is continuously reduced to Thio-NADH. The accumulating Thio-NADH, easily quantifiable at 400 nm, serves as a amplified signal proportional to the initial analyte concentration. [, , , ]

A: While the provided research primarily focuses on experimental studies, computational approaches like molecular docking and molecular dynamics simulations can offer valuable insights into the binding mode, affinity, and conformational changes upon Thio-NAD interaction with various enzymes. []

A: The sulfur substitution in Thio-NAD represents a prime example of structure-activity relationship studies. This modification significantly alters its interaction with certain enzymes, highlighting the importance of the carboxyamide group for optimal binding and catalysis. [, , ]

A: Developing stable formulations of Thio-NAD and optimizing its storage conditions are crucial for broader research and potential therapeutic applications. Encapsulation techniques and novel excipients could be explored to enhance its stability, solubility, and bioavailability. [, ]

A: While not explicitly addressed in the provided research, comprehensive safety and toxicological studies are crucial before considering Thio-NAD for therapeutic applications. Adhering to relevant regulatory guidelines and ensuring responsible handling practices are paramount throughout its development and application. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,5-dioxopyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate](/img/structure/B1226325.png)

![4-[2-[[8-Fluoro-5-(phenylmethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]thio]ethyl]morpholine](/img/structure/B1226329.png)

![(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid](/img/structure/B1226330.png)

![5-[4-(benzyloxy)-3-chlorobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B1226331.png)

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B1226333.png)

![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1226339.png)

![2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1226346.png)

![4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1226347.png)